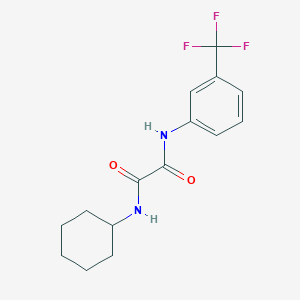
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound belongs to the class of oxalamides, which are known for their diverse biological activities.
Mécanisme D'action
Target of Action
The primary target of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in the growth and spread of cancer cells .
Mode of Action
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide interacts with VEGFR by binding to its inactive conformation . This interaction inhibits the receptor’s kinase activity, preventing the signal transduction that would normally stimulate angiogenesis .
Biochemical Pathways
By inhibiting VEGFR, N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide disrupts the VEGF signaling pathway . This disruption prevents the downstream effects of VEGF signaling, which include endothelial cell proliferation, migration, and tube formation, all of which are necessary for angiogenesis .
Pharmacokinetics
Its ability to bind to the inactive conformation of vegfr suggests it may have good bioavailability .
Result of Action
The inhibition of VEGFR by N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide results in the suppression of angiogenesis . This can lead to the inhibition of tumor growth and metastasis, as the cancer cells are deprived of the necessary blood supply .
Action Environment
The action of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide can be influenced by various environmental factors. For instance, the compound exhibits a rare incidence of crystal dimorphism, with two different molecular conformations observed in different crystallization conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent conditions .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a range of biological activities, making it a potentially useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research involving N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential use in combination with other compounds for treating cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases, such as inflammatory disorders. Finally, research into the potential toxicity of this compound is needed to ensure its safe use in future applications.
Méthodes De Synthèse
The synthesis of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide involves the reaction of cyclohexylamine and 3-(trifluoromethyl)benzoic acid with oxalyl chloride in the presence of a catalyst. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential use in treating various diseases. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-15(17,18)10-5-4-8-12(9-10)20-14(22)13(21)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERDKKRVZJZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)

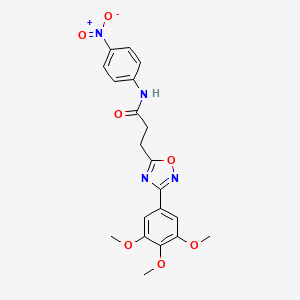
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)

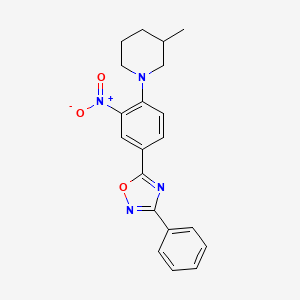
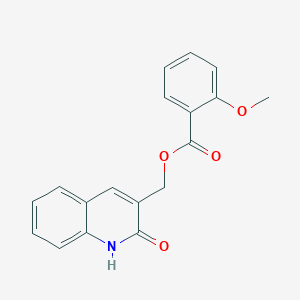
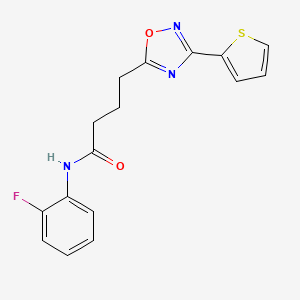
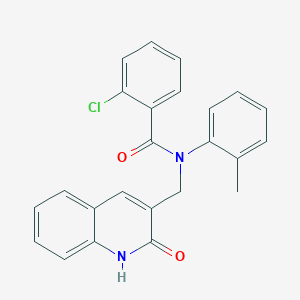
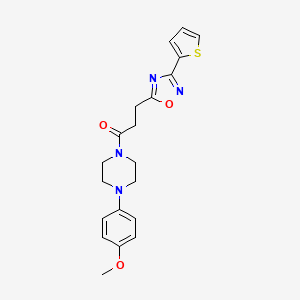
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
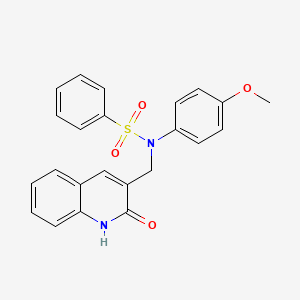
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
